molecular formula C9H9IO3 B1609985 Ethyl 3-hydroxy-4-iodobenzoate CAS No. 203187-56-8

Ethyl 3-hydroxy-4-iodobenzoate

Cat. No.: B1609985
CAS No.: 203187-56-8
M. Wt: 292.07 g/mol
InChI Key: WDPARRIZBQXPSL-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-iodobenzoate is an organic compound with the molecular formula C9H9IO3. It is a white solid widely used in organic synthesis, particularly in the pharmaceutical and agrochemical industries . The compound contains an ester functional group, an aromatic ring, and an iodine atom, making it a versatile building block for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-4-iodobenzoate can be synthesized by esterification of 3-hydroxy-4-iodobenzoic acid. The typical procedure involves dissolving 3-hydroxy-4-iodobenzoic acid in ethanol saturated with hydrogen chloride gas and heating the solution under reflux overnight. The ethanol is then evaporated to yield the ethyl ester compound with a high yield of 97% .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, making it a valuable intermediate in organic synthesis.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

    Nucleophilic Substitution: Various substituted benzoates.

    Ester Hydrolysis: 3-hydroxy-4-iodobenzoic acid.

    Oxidation: Oxidized aromatic compounds.

    Reduction: Reduced aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-hydroxy-4-iodobenzoate has been investigated for its potential as an intermediate in the synthesis of bioactive compounds. Its structure facilitates modifications that enhance biological activity.

Case Study: Synthesis of Antiviral Agents
Recent studies have highlighted the synthesis of various antiviral agents using derivatives of this compound. For example, it serves as a precursor for compounds that inhibit HIV-1 integrase, a crucial enzyme in the HIV replication cycle. Modifications to the ethyl ester group can lead to increased potency against viral targets .

Organic Synthesis

This compound is particularly valuable in organic synthesis as a building block for more complex molecules. Its ability to participate in various coupling reactions makes it a versatile reagent.

Applications in Synthesis:

  • Aryl Grignard Reagents: this compound can be converted into arylmagnesium compounds, which are essential for forming carbon-carbon bonds in organic synthesis .
  • Suzuki Coupling Reactions: It can also be utilized in Suzuki coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals .

Table 1: Summary of Synthetic Applications

ApplicationReaction TypeOutcome
Aryl Grignard SynthesisGrignard ReactionFormation of aryl-substituted compounds
Biaryl FormationSuzuki CouplingCreation of complex biaryl structures
Functionalized Aryl CompoundsVarious Coupling ReactionsDiverse functionalized aromatic compounds

Material Science

In material science, this compound is explored for its potential use in developing novel materials with specific properties.

Case Study: Polymer Chemistry
Research indicates that derivatives of this compound can be used to synthesize polymers with enhanced thermal stability and mechanical properties. The incorporation of iodo groups allows for further functionalization, enabling the design of materials with tailored characteristics for applications in electronics and coatings .

Antioxidant Properties

Emerging studies suggest that this compound exhibits antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress.

Research Findings:
A study demonstrated that derivatives of this compound showed significant antioxidant activity in biological assays, indicating potential applications in nutraceuticals and cosmetics .

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-4-iodobenzoate involves its ability to undergo nucleophilic substitution reactions. The iodine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic pathways to create more complex molecules. The ester group can also participate in hydrolysis reactions, which are catalyzed by enzymes or chemical reagents.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-iodobenzoate
  • Ethyl 4-hydroxy-3-iodobenzoate
  • Methyl 4-hydroxy-3-iodobenzoate

Uniqueness

Ethyl 3-hydroxy-4-iodobenzoate is unique due to the presence of both a hydroxyl group and an iodine atom on the aromatic ring. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis. The hydroxyl group can participate in hydrogen bonding, while the iodine atom can undergo nucleophilic substitution, offering versatility in chemical reactions .

Biological Activity

Ethyl 3-hydroxy-4-iodobenzoate (C₉H₉IO₃) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by an ethyl ester group and an iodine atom attached to an aromatic ring. Its molecular weight is 292.07 g/mol, and it exhibits solubility in organic solvents, making it a useful intermediate in organic synthesis .

1. Antioxidant Activity

Research indicates that this compound and its derivatives possess significant antioxidant properties. These compounds can scavenge free radicals, which are implicated in various oxidative stress-related diseases.

CompoundIC50 (μM)Reference
This compound14.8
Caffeic Acid Derivative7.25

2. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Studies suggest that it exhibits efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : The compound’s antioxidant properties help mitigate oxidative stress by scavenging ROS.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in the metabolic pathways of pathogens, contributing to its antimicrobial effects.
  • Cell Signaling Pathways : this compound may interact with signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.

Case Study: Anticancer Potential

A study evaluated the anticancer properties of this compound derivatives on various cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 μM across different cell lines, indicating its potential as a lead compound for anticancer drug development .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against a panel of bacteria:

  • Results : The compound showed promising results with MIC values indicating effective inhibition of bacterial growth, particularly against Gram-positive strains .

Properties

IUPAC Name

ethyl 3-hydroxy-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPARRIZBQXPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454795
Record name Ethyl 3-hydroxy-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203187-56-8
Record name Ethyl 3-hydroxy-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 3-hydroxy-4-iodobenzoic acid (2.02 g, 7.65 mmol) in ethanol saturated with HCl gas (50 ml). Heat the solution under reflux overnight. Evaporate ethanol to yield 3-Hydroxy-4-iodo-benzoic acid ethyl ester compound (97% yield).
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2.02 g
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50 mL
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Synthesis routes and methods II

Procedure details

Reflux 3-hydroxy-4-iodo-benzoic acid (38 g, 144 mmol) and saturated solution of HCl in ethanol (600 mL) overnight. Evaporate the solvent yielding 42 g, 99% of 3-hydroxy -4-iodo-benzoic acid ethyl ester. 1H NMR (300 MHz, CDCl3): δ 1.39 (t, J=7.1 Hz, 3H), 4.36 (q, J=7.1 Hz, 2H), 7.33 (dd, J=8.3 and 2.0 Hz, 1H), 7.64 (d, J=2.0 Hz, 1H), 7.75 (d, J=8.3 Hz, 1H). Add ethyl iodide (33.8 g, 216 mmol) to a solution of 3-hydroxy -4-iodo-benzoic acid ethyl ester (42 g, 144 mmol) and K2CO3 (39.9 g, 288 mmol) in acetonitrile (400 mL) under magnetic stirring. Heat the reaction mixture at 65° C. for 2 hours, allow the mixture to cool and maintain at RT overnight. Evaporate the solvent and add ethyl acetate to the crude. Filter the solid through Celite® and evaporate the solvent. Yield 42 g, 96%. 1H NMR (300 MHz, CDCl3): δ 1.39 (t, J=7.1 Hz, 3H), 1.50 (t, J=7.0 Hz, 3H), 4.16 (q, J=7.0 Hz, 2H), 4.37 (q, J=7.1 Hz, 2H), 7.36 (dd, J=8.1 and 1.8 Hz, 1H), 7.42 (d, J=1.8 Hz, 1H), 7.84 (d, J=8.1 Hz, 1H).
Quantity
38 g
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600 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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